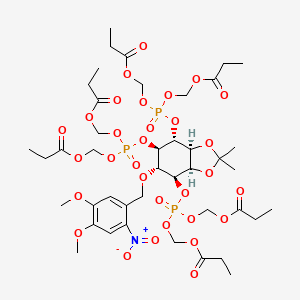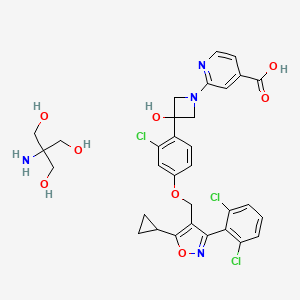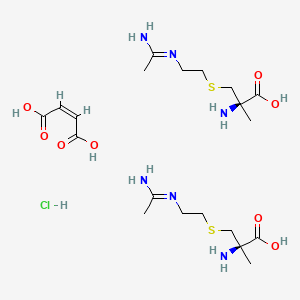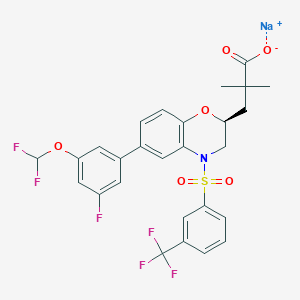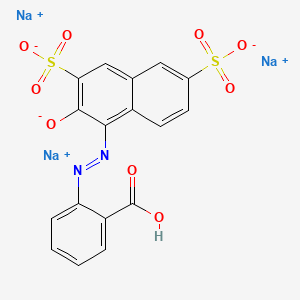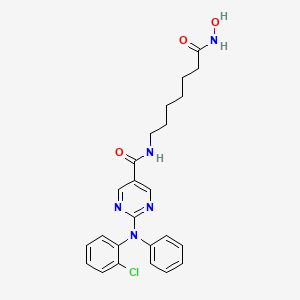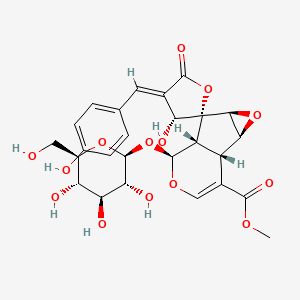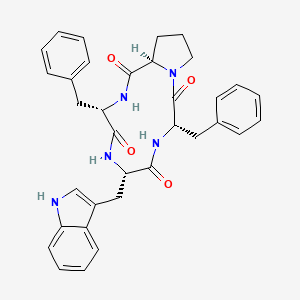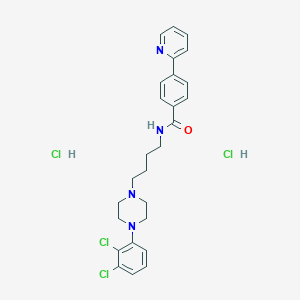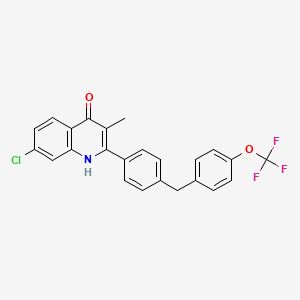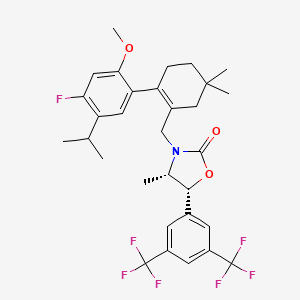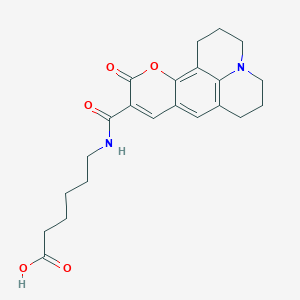
Coumarin 343 X carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin 343 X carboxylic acid is a blue-emitting fluorophore commonly used as a laser dye. It is known for its ability to serve as a Förster Resonance Energy Transfer (FRET) donor for fluorescein . This compound is a derivative of coumarin, a class of organic compounds known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coumarin derivatives, including coumarin 343 X carboxylic acid, typically involves classical reactions such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction . These reactions often require specific catalysts and conditions:
Pechmann Condensation: This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.
Industrial Production Methods: Industrial production of coumarin derivatives often employs scalable methods such as the Knoevenagel condensation, which can be carried out under mild conditions with high yields. The use of green solvents and catalysts is also becoming more prevalent to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Coumarin 343 X carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and carboxylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Coumarin 343 X carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is employed in fluorescence microscopy and as a marker in biological assays.
Industry: It is used in the production of laser dyes and as a component in various photonic devices.
Mechanism of Action
The mechanism of action of coumarin 343 X carboxylic acid primarily involves its ability to absorb and emit light, making it useful in fluorescence-based applications. The carboxylic acid group enhances its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can act as a Michael acceptor in conjugate additions, facilitating the formation of various functionalized products .
Comparison with Similar Compounds
- Coumarin-3-carboxylic acid
- 7-Hydroxycoumarin-3-carboxylic acid
- 7-(Diethylamino)coumarin-3-carboxylic acid
Comparison: Coumarin 343 X carboxylic acid is unique due to its specific photophysical properties, including its blue emission and ability to act as a FRET donor . Compared to other coumarin derivatives, it offers enhanced solubility and reactivity due to the presence of the carboxylic acid group, making it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c25-18(26)8-2-1-3-9-23-21(27)17-13-15-12-14-6-4-10-24-11-5-7-16(19(14)24)20(15)29-22(17)28/h12-13H,1-11H2,(H,23,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGYFCWVUOZRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)O)CCCN3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
